One of the most common uses of bromocresol green is as a pH indicator. It changes color depending on the acidity or alkalinity (pH) of a solution. This property makes it valuable in various applications, including:
Bromocresol green's ability to change color can be utilized in various colorimetric assays for detecting specific molecules or studying chemical reactions. For example, it can be used to:
Beyond the mentioned uses, bromocresol green finds applications in other areas of scientific research:
Bromocresol green is a synthetic dye belonging to the class of triphenylmethane compounds, characterized by its molecular formula and a molecular weight of 698.01 g/mol. It appears as pale orange crystals and is known for its pH-sensitive properties, changing color from yellow at pH 3.8 to blue-green at pH 5.4. This compound is commonly utilized as an acid-base indicator and in various biochemical applications due to its ability to form complexes with proteins, particularly albumin .
BCG's mechanism of action as a pH indicator involves the acceptance or donation of a proton depending on the surrounding solution's acidity. At acidic pH, the chromophore remains unprotonated, resulting in yellow color due to specific light absorption. In contrast, at slightly acidic and neutral pH, the chromophore gets protonated, leading to a shift in light absorption and a blue-green color [].
BCG is generally considered a low-hazard compound. However, it's recommended to handle it with standard laboratory precautions, including wearing gloves and eye protection to avoid skin and eye irritation [].
Beyond its role as a pH indicator, BCG finds applications in various scientific research areas:
Bromocresol green undergoes significant color changes based on the pH of the solution. In acidic conditions (pH < 3.8), it appears yellow, while in neutral to slightly alkaline conditions (pH > 5.4), it transitions to blue-green. This color change is attributed to the dissociation of the dye's acidic protons, which alters its electronic structure and light absorption characteristics .
In biochemical assays, bromocresol green reacts with albumin, forming a colored complex that can be quantitatively measured. The reaction is specific to albumin and is often employed in clinical laboratories for serum albumin determinations .
Bromocresol green exhibits moderate toxicity and can irritate the skin and eyes upon contact. It has been noted for its potential effects on aquatic organisms, posing risks of long-term adverse effects in aquatic environments . In biological assays, bromocresol green has been used as an inhibitor of prostaglandin E2 transport protein, indicating its role in biochemical pathways beyond simple pH indication .
Bromocresol green can be synthesized through various methods, including:
The purification process ensures that the dye maintains its functional properties for accurate application in assays.
Bromocresol green finds extensive use in several fields:
Research has indicated that bromocresol green can interact with various proteins beyond albumin, such as α1- and α2-globulins, which may affect assay results in certain clinical scenarios like nephrotic syndrome. These interactions highlight the importance of considering protein profiles when utilizing bromocresol green in diagnostic settings .
Bromocresol green shares similarities with other triphenylmethane dyes and acid-base indicators. Here are some comparable compounds:
Compound Name | Color Change Range | Unique Features |
---|---|---|
Bromothymol blue | Yellow to blue (pH 6.0 - 7.6) | Commonly used in biological applications; less sensitive than bromocresol green |
Phenolphthalein | Colorless to pink (pH 8.2 - 10) | Used mainly in titrations; reacts at higher pH levels |
Methyl orange | Red to yellow (pH 3.1 - 4.4) | More acidic range than bromocresol green; not suitable for biological assays |
Thymol blue | Yellow to blue (pH 1.2 - 2.8 and 8.0 - 9.6) | Dual range indicator; versatile but more complex interactions |
Bromocresol green's unique feature lies in its specific reactivity with albumin and its moderate toxicity profile, making it suitable for both laboratory and clinical applications while necessitating caution regarding environmental impact .
Electrosynthesis offers a sustainable alternative to traditional bromination methods, avoiding elemental bromine and reducing hazardous waste. In this process:
Parameter | Value/Description | Advantage |
---|---|---|
Bromine source | Electrolyzed KBr | Eliminates Br₂ storage risks |
Reaction time | 5–15 minutes | Enables real-time monitoring |
Solvent | Glacial acetic acid | Biodegradable, low toxicity |
Key Advantages:
Encapsulation in sol-gel matrices improves BCG stability and specificity:
Property | Sol-Gel BCG vs. Free BCG |
---|---|
Stability | Higher resistance to pH shifts |
Sensitivity | Narrower color transition range |
Application | Biosensors, environmental probes |
Applications:
Advanced oxidation processes represent a class of treatment technologies designed to degrade recalcitrant organic contaminants through the generation of highly reactive radical species, primarily hydroxyl and sulfate radicals. Bromocresol green, due to its aromatic structure and electron-rich functional groups, is particularly susceptible to oxidative breakdown via these mechanisms.
The electro-Fenton process is a prominent advanced oxidation technique that utilizes in situ generation of hydrogen peroxide and transition metal catalysts to produce hydroxyl radicals. Recent studies have systematically evaluated the degradation of bromocresol green using the electro-Fenton process, employing various metal cations as catalysts. In a comparative investigation, iron(II), cerium(III), nickel(II), manganese(II), and cobalt(II) cations were assessed for their catalytic activity in promoting the decomposition of hydrogen peroxide to hydroxyl radicals, which subsequently attack the dye molecules [1] [2].
Experimental data demonstrated that all alternative catalysts surpassed the conventional iron(II) catalyst in terms of degradation efficiency. Specifically, cobalt(II) exhibited the highest catalytic performance, achieving a degradation efficiency of 78.35%, compared to 51.83% for iron(II). The kinetic behavior of the system was modeled using a universal kinetic equation fitted to experimental data via a genetic algorithm, confirming the superior activity of cobalt(II) and highlighting distinct interactions between each catalyst and bromocresol green.
Catalyst | Degradation Efficiency (%) |
---|---|
Iron(II) | 51.83 |
Cerium(III) | 62.40 |
Nickel(II) | 65.20 |
Manganese(II) | 70.15 |
Cobalt(II) | 78.35 |
The enhanced performance of cobalt(II) is attributed to its higher redox potential and ability to efficiently cycle between oxidation states, thereby sustaining the generation of hydroxyl radicals throughout the process. The study also emphasized the importance of optimizing catalyst concentration, pH, and applied current to maximize degradation rates, as these parameters directly influence radical production and dye breakdown [1] [2].
Beyond the electro-Fenton process, persulfate-based advanced oxidation has emerged as a viable alternative for degrading persistent organic dyes. Persulfate anions can be activated by heat, transition metals, ultraviolet irradiation, or natural minerals to produce sulfate radicals, which possess oxidation potentials comparable to hydroxyl radicals but exhibit greater selectivity and stability under a broader range of pH conditions [3].
A notable study explored the use of laterite soil, rich in iron oxides, as a natural catalyst for persulfate activation. The process was evaluated using a model dye (rhodamine B), but the findings are directly relevant to bromocresol green due to their structural similarities and comparable resistance to biodegradation. Raw laterite soil achieved a 20% reduction in dye concentration within 60 minutes, while alkali-treated laterite soil increased removal efficiency to 57–60% under acidic conditions (pH 3). The integration of persulfate oxidation with subsequent biological treatment resulted in near-complete dye removal after 72 hours, underscoring the potential of hybrid approaches for comprehensive remediation.
Parameter | Initial | After Persulfate Oxidation | After Hybrid Treatment |
---|---|---|---|
pH | 7.8 | 3.0 | 6.8 |
Turbidity (NTU) | 288 | 130 | 61 |
Chemical Oxygen Demand (mg/L) | 688.8 | 309.9 | 247.9 |
Biological Oxygen Demand (mg/L) | 135 | 62 | 27 |
Total Organic Carbon (mg/L) | 237 | 107 | 21 |
The results indicate that persulfate-based advanced oxidation, particularly when coupled with biological treatment, can achieve substantial reductions in chemical oxygen demand, total organic carbon, and other key water quality parameters, making it a promising strategy for the remediation of bromocresol green-contaminated effluents [3].
Mechanistic studies have revealed that the degradation of bromocresol green via advanced oxidation processes involves a combination of electron transfer, hydrogen abstraction, and substitution reactions. The initial attack by hydroxyl or sulfate radicals leads to the cleavage of aromatic rings and subsequent formation of smaller, less toxic by-products. Kinetic modeling, supported by experimental data, confirms that the degradation follows pseudo-first-order kinetics under most conditions, with rate constants dependent on catalyst type, radical concentration, and solution pH [1] [2] [4].
Adsorption is a widely employed technique for the removal of dyes from aqueous solutions, leveraging the affinity of dye molecules for the surface of adsorbent materials. The kinetics of bromocresol green adsorption have been extensively studied on both natural and synthetic substrates, with particular attention to adsorption capacity, rate constants, and the influence of physicochemical parameters.
Natural materials such as clays, laterite soils, and agricultural by-products have been investigated as cost-effective and environmentally benign adsorbents for bromocresol green. The high surface area, porosity, and presence of functional groups capable of interacting with the dye molecules contribute to their adsorption capacity.
Kinetic studies typically reveal that the adsorption of bromocresol green on natural substrates follows a pseudo-second-order model, indicative of chemisorption processes involving valence forces through sharing or exchange of electrons between the adsorbent and the dye. The rate of adsorption is influenced by factors such as initial dye concentration, pH, temperature, and the presence of competing ions. Optimal adsorption is generally observed under mildly acidic to neutral conditions, where electrostatic interactions between the anionic dye and positively charged adsorbent sites are maximized.
Synthetic adsorbents, including activated carbon, polymeric resins, and engineered nanomaterials, offer enhanced adsorption performance due to their tailored surface properties and high specific surface areas. Studies have demonstrated that bromocresol green exhibits rapid uptake on activated carbon, with equilibrium achieved within a few hours. The adsorption isotherms are best described by the Langmuir model, suggesting monolayer coverage of the dye on homogeneous adsorption sites.
The maximum adsorption capacity varies with the type of synthetic substrate and its surface functionalization. For instance, activated carbon derived from coconut shells exhibits capacities exceeding 150 mg/g under optimized conditions. The presence of surface oxygen-containing groups enhances the interaction with bromocresol green through hydrogen bonding and π–π stacking.
Substrate | Model | Rate Constant (min⁻¹) | Maximum Capacity (mg/g) |
---|---|---|---|
Laterite Soil | Pseudo-second-order | 0.014 | 48 |
Activated Carbon | Langmuir | 0.026 | 152 |
Polymeric Resin | Freundlich | 0.019 | 95 |
The adsorption efficiency of bromocresol green is sensitive to solution pH, ionic strength, and the presence of natural organic matter. At low pH, the dye exists predominantly in its protonated form, which may reduce its interaction with neutral or negatively charged adsorbent surfaces. Conversely, at higher pH values, deprotonation enhances electrostatic attraction to positively charged sites. Competing anions and cations in solution can inhibit adsorption by occupying active sites or altering the surface charge of the adsorbent.
The practical application of adsorption-based remediation depends on the ability to regenerate and reuse the adsorbent material. Studies have shown that both natural and synthetic substrates can be regenerated using mild chemical agents, such as dilute acids or bases, with minimal loss in adsorption capacity over multiple cycles. This enhances the sustainability and cost-effectiveness of adsorption as a treatment strategy for bromocresol green-contaminated waters.
Photocatalytic degradation harnesses the energy of light to activate catalysts and generate reactive radical species capable of mineralizing organic pollutants. The use of sulfate radicals, generated from the activation of peroxymonosulfate or persulfate, has gained prominence due to their high oxidation potential and selectivity.
A recent investigation into the photochemical degradation of bromocresol green employed a system comprising ultraviolet irradiation, peroxymonosulfate, and cobalt(II) ions as the catalyst [4]. The study systematically varied the concentrations of peroxymonosulfate and cobalt(II), as well as the pH of the reaction medium, to determine their effects on degradation efficiency.
The results indicated that ultraviolet irradiation alone accounted for only 13% degradation of bromocresol green, while the addition of peroxymonosulfate increased degradation to 67%. The incorporation of cobalt(II) ions further enhanced the process, achieving up to 98% degradation under optimal conditions. The apparent rate constant increased proportionally with cobalt(II) concentration, reflecting the critical role of the metal ion in facilitating peroxymonosulfate activation and sustained sulfate radical production.
Cobalt(II) Concentration (mM) | Degradation (%) | Apparent Rate Constant (min⁻¹) |
---|---|---|
0.00000 | 63 | 0.0297 |
0.00017 | 65 | 0.0393 |
0.00102 | 85 | 0.0657 |
0.00153 | 98 | 0.0931 |
The mechanistic analysis revealed that the degradation of bromocresol green proceeds via two primary pathways, involving direct electron transfer, hydrogen abstraction, and substitution reactions facilitated by both hydroxyl and sulfate radicals. The process is further enhanced by the continuous cycling of cobalt(II) and cobalt(III) ions, which sustain the activation of peroxymonosulfate and the generation of reactive species.
Sulfate radicals are generated through the activation of peroxymonosulfate or persulfate by ultraviolet light, transition metals, or other catalysts. These radicals exhibit an oxidation potential of 2.5–3.1 V, making them highly effective in breaking down complex organic molecules such as bromocresol green [5]. Compared to hydroxyl radicals, sulfate radicals display greater selectivity towards electron-rich aromatic compounds and maintain their reactivity across a wider pH range.
Studies have demonstrated that the presence of sulfate radicals, in conjunction with photogenerated holes and hydroxyl radicals, results in synergistic effects that significantly enhance the mineralization of organic contaminants. The energy consumption associated with sulfate-radical-based photocatalytic systems is generally lower than that of hydroxyl radical systems, further supporting their application in large-scale water treatment.
The degradation of bromocresol green via sulfate radical-mediated photocatalysis yields a series of intermediate by-products, resulting from the cleavage of aromatic rings and subsequent oxidation. Detailed pathway analysis has identified two principal routes, each involving a sequence of substitution, hydrogen abstraction, and electron transfer reactions. The formation of smaller, less toxic molecules ultimately leads to complete mineralization, as evidenced by reductions in total organic carbon and chemical oxygen demand [4].
Bromocresol green exhibits remarkable pH-dependent optical behavior that has been extensively exploited in polymer-based sensor matrices for various analytical applications. The compound demonstrates a distinct spectral transition from its acidic form, which absorbs maximally at 444 nanometers, to its basic form, which shows maximum absorption at 613 nanometers [1] [2]. This 169 nanometer redshift provides exceptional optical contrast for pH sensing applications across the transition range of 3.8 to 5.4 [3].
The integration of bromocresol green into polymer matrices has been achieved through various immobilization strategies. Polysulfone membranes have been successfully employed as transparent and flexible supports for bromocresol green-based optical pH sensors [4]. These membrane-based sensors demonstrated pH sensitivity across the range of 4 to 12, with response times of less than 4 seconds attributed to the porous, rough, and nanofibrillar morphology of the polymer coating [4]. The fabrication process involved in situ chemical oxidative polymerization, which provided enhanced diffusion of dopants through the thin polymer coating while maintaining long-term stability exceeding six months [4].
Sol-gel matrices represent another significant advancement in bromocresol green immobilization technology. The sol-gel approach enables precise control over the microenvironment surrounding the indicator molecules, thereby influencing their optical response characteristics [5]. Research has demonstrated that the immobilized bromocresol green molecules are not freely distributed within the pores as previously assumed, but rather form specific bonds with the sol-gel matrix [5]. These interactions involve silanol groups surrounding the immobilized molecules, which significantly affect both the strength and types of bonds formed [5].
The development of polyethylene glycol diacrylate hydrogel systems has provided additional opportunities for bromocresol green integration [6]. These UV-cured pH-sensitive hydrogels demonstrate volume changes in response to pH variations, which subsequently induce lateral stress in polymer fiber Bragg gratings [6]. The resulting sensors exhibit pH sensitivity of up to -0.41 nanometers per pH unit with rapid response times of 30 seconds [6]. The biocompatibility of these hydrogel systems makes them particularly suitable for biomedical applications [6].
Polyacrylamide hydrogel matrices have been successfully employed to create intelligent indicators by immobilizing bromocresol green within the polymer network [7]. Fourier-transform infrared analysis confirmed that bromocresol green was effectively incorporated into the polyacrylamide through intermolecular hydrogen bond formation [7]. The resulting indicators demonstrated stable and sensitive color changes based on pH variations, with total color difference values exhibiting significant linear response to analyte concentrations [7].
Specialized polymer films such as Tecoflex polyurethane have been utilized to create fiber optic ammonia sensors based on bromocresol green pH indication [8]. These hydrophobic and gas-permeable films provide additional advantages including operation in extremely dry environments, efficient transport mechanisms, and prevention of indicator leakage or detachment [8]. The combination of bromocresol green with Tecoflex film provides recovery times of less than 15 seconds while maintaining reliable and robust sensor performance [8].
The polymer matrix composition significantly influences the working pH ranges of optical sensors incorporating bromocresol green. Studies have demonstrated that polyacrylamide-based sensors show rapid response over pH ranges of 6.6 to 8.0, while poly(N-isopropylacrylamide)-based sensors exhibit shifted dynamic ranges toward basic pH values [9]. The ratio of backbone monomer to crosslinker also affects the working range, with increased ratios significantly shifting the operational range to more basic pH values [9].
Bromocresol green functions as a highly effective charge-transfer complexation agent in various analytical applications, particularly in pharmaceutical analysis and drug determination methodologies. The compound's ability to form stable ion-pair complexes with numerous pharmaceutical compounds has made it an invaluable tool for spectrophotometric analysis [10] [11] [12].
The charge-transfer complexation mechanism involves the formation of colored ion-pair complexes between bromocresol green and basic pharmaceutical compounds. These complexes typically exhibit 1:1 stoichiometry, as determined through Job's method of continuous variation [13]. The complexation process is driven by electrostatic interactions between the sulfonic acid group of bromocresol green and the amino groups of pharmaceutical compounds [13]. The resulting ion-pair complexes can be extracted into organic solvents such as chloroform or dichloromethane, facilitating their spectrophotometric determination [13].
Clopidogrel bisulfate determination represents a significant application of bromocresol green charge-transfer complexation [10]. Quantum chemical calculations have provided molecular-level understanding of the binding nature between clopidogrel and bromocresol green, revealing that the stability of the ion-pair complex depends on the protonation state of the drug [10]. Density functional theory calculations demonstrated that the bromocresol green-clopidogrel ion-pair forms spontaneously, with the complex exhibiting an absorption maximum at 413 nanometers [10]. The method achieved detection limits of 0.57 milligrams per milliliter with excellent precision, as indicated by relative standard deviation values ranging from 0.16 to 1.16 percent [10].
The application of bromocresol green in antihypertensive drug determination has been extensively studied [13]. The method involves formation of stable yellow-colored dichloromethane-extractable ion-pair complexes between bromocresol green and amino derivatives of antihypertensive drugs including telmisartan, propranolol, bisoprolol, and carvedilol [13]. The optimized conditions include acidic buffer systems, with the composition of ion-pairs confirmed as 1:1 through Job's method [13]. The established methods demonstrate high sensitivity and good selectivity for pharmaceutical, urine, and blood serum sample analysis [13].
Lamotrigine analysis utilizing bromocresol green charge-transfer complexation has shown remarkable sensitivity and specificity [14]. The method is based on the formation of charge-transfer complexes between lamotrigine as an n-donor and bromocresol green as an acceptor [14]. The complexation reaction occurs extremely rapidly at room temperature, with absorbance values remaining unchanged after 24 hours [14]. Beer's law is obeyed across the concentration range of 0.05 to 34.1 micrograms per milliliter, demonstrating the method's applicability for pharmaceutical formulations and human urine samples [14].
The ion-pair formation between levocetirizine and bromocresol green has been thoroughly investigated through experimental and quantum mechanical approaches [15]. UV-visible and Fourier-transform infrared spectroscopy validation confirmed that the interaction proceeds via ion-pair formation rather than charge-transfer mechanisms [15]. Electrostatic potential maps revealed that the reaction occurs preferentially through interaction between the sulfonic acid group of bromocresol green and the quaternary ammonium group of levocetirizine [15]. The optimized geometry of the product shows six different intermolecular hydrogen bonds between the molecules, resulting from ionic attraction between oppositely charged groups [15].
The versatility of bromocresol green as a charge-transfer complexation agent extends to macrolide antibiotics determination [16]. The method has been successfully applied to pharmaceutical formulations and urine samples, demonstrating the broad applicability of this analytical approach [16]. The formation of stable complexes enables sensitive and selective determination of various pharmaceutical compounds across different sample matrices [16].
Nanocomposite films incorporating bromocresol green have emerged as powerful platforms for serotonin detection in physiological media, offering enhanced sensitivity, selectivity, and biocompatibility for neurochemical analysis [17] [18] [19]. These advanced sensor systems combine the pH-sensitive properties of bromocresol green with the unique characteristics of nanomaterials to achieve superior analytical performance.
The analytical performance of these nanocomposite sensors is remarkable, with linear response ranges spanning from 0.5 to 100 micromolar serotonin concentrations [17]. The detection limit achieves 80 nanomolar at a signal-to-noise ratio of 3, demonstrating exceptional sensitivity for physiological measurements [17]. The sensor maintains high sensitivity and stability while providing selective detection of serotonin in the presence of dopamine, a critical requirement for neurochemical analysis [17].
Silver nanoparticle-based electrochemical sensors utilizing bromocresol green have shown promising results for environmental and biological applications [20] [21]. These sensors are prepared using biosynthesized silver nanoparticles, which are characterized by transmission electron microscopy, X-ray diffraction, and scanning electron microscopy [20]. The bromocresol green detection mechanism involves oxidation through proton and electron transfer, resulting in two distinct peaks corresponding to monomer and polymer oxidation [20]. The sensor exhibits linear ranges from 2.9×10⁻⁵ to 2.1×10⁻⁴ molar with detection limits of 1.5×10⁻⁵ molar [20].
Nanomaterial-based sensors for serotonin detection have benefited significantly from advances in carbon-based nanomaterials [22]. Carbon nanotubes, graphene derivatives, and carbon nanofibers demonstrate remarkable potential due to their large surface areas, superior electrical conductivity, and biocompatibility [22]. These materials enable rapid electron transfer and selective serotonin adsorption, making them integral components of electrochemical and wearable sensor technologies [22]. The integration of bromocresol green with these nanomaterials enhances both sensitivity and selectivity for serotonin detection [22].
Metal-based nanocomposite sensors incorporating bromocresol green have demonstrated exceptional performance through enhanced electrocatalysis and optical properties [22]. Gold and silver nanoparticles provide excellent platforms for serotonin detection, with ultralow detection limits and real-time monitoring capabilities [22]. These sensors show promising applications for clinical diagnostics and personalized healthcare, particularly in neuroscience research and therapeutic monitoring [22].
The development of aptamer-based electrochemical biosensors represents a cutting-edge approach to serotonin detection in physiological media [23]. These sensors utilize DNA aptamers as molecular recognition elements, providing high specificity and sensitivity for serotonin detection [23]. The electrochemical aptamer-based platform can monitor serotonin continuously with response times of approximately 1 minute using single-frequency electrochemical impedance spectroscopy [23]. The detection range spans from 25 to 150 nanomolar in continuous sample fluid flow, with detection limits as low as 5.6 nanomolar [23].
The selectivity of nanocomposite sensors for serotonin detection is crucial for physiological applications [23]. Advanced sensors demonstrate excellent selectivity against interfering species with similar chemical structures and redox potentials, including dopamine, norepinephrine, L-tryptophan, 5-hydroxyindoleacetic acid, and 5-hydroxytryptophan [23]. This selectivity is achieved through careful design of the recognition elements and optimization of the sensor architecture [23].
Manganese oxide-graphene nanocomposite sensors have shown excellent electrochemical activity toward serotonin detection in phosphate buffer saline at physiological pH of 7.0. The composite exhibits a large surface area, improved electron transport, high conductivity, and numerous channels for rapid diffusion of electrolyte ions. Under optimum conditions, the sensor demonstrates a wide linear range from 0.1 to 800 micromolar with the lowest detection limit of 10 nanomolar. The sensor also exhibits good anti-interference ability, high reproducibility, and long-term stability.